N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
CAS No.: 1487917-23-6
Cat. No.: VC2592093
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1487917-23-6 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3 |
| Standard InChI Key | KISSVHYNIXQYIE-UHFFFAOYSA-N |
| SMILES | CN(C(=O)CCN1CCCC1)OC |
| Canonical SMILES | CN(C(=O)CCN1CCCC1)OC |
Introduction
Chemical Structure and Properties
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (CAS No. 1487917-23-6) is characterized by a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . The structure contains several key functional groups that define its chemical behavior: a tertiary amine within a pyrrolidine ring, an amide bond, and a methoxy group attached to the amide nitrogen. This arrangement of atoms provides a unique electronic distribution and spatial configuration that influences its reactivity and potential binding interactions with biological targets.
The compound can be represented by the SMILES notation CN(C(=O)CCN1CCCC1)OC, which encodes its molecular structure in a linear format . Its InChI representation, InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3, provides a standardized way to represent the chemical structure that enables precise identification and structural comparison . The InChIKey, KISSVHYNIXQYIE-UHFFFAOYSA-N, serves as a condensed digital representation of the compound's structure that facilitates database searches and compound identification .
Physical Properties
As a small organic molecule, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is expected to exhibit moderate solubility in organic solvents due to its balanced hydrophobic and hydrophilic regions. The compound is recommended to be stored in cool, dry conditions for long-term stability . From a safety perspective, it is classified as non-hazardous for transportation purposes according to DOT/IATA regulations .
Predicted Properties
Mass spectrometry studies have yielded predicted collision cross-section (CCS) values for various adducts of this compound, providing valuable information for analytical identification and characterization.
Table 1: Predicted Collision Cross Section Values for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.14411 | 143.8 |
| [M+Na]+ | 209.12605 | 151.2 |
| [M+NH4]+ | 204.17065 | 150.8 |
| [M+K]+ | 225.09999 | 148.7 |
| [M-H]- | 185.12955 | 144.0 |
| [M+Na-2H]- | 207.11150 | 146.8 |
| [M]+ | 186.13628 | 144.4 |
| [M]- | 186.13738 | 144.4 |
These predicted collision cross-section values are useful for analytical method development, particularly in ion mobility spectrometry and mass spectrometry applications where they can aid in compound identification and characterization .
Chemical Stability and Reactivity
Stability Profile
The chemical stability of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is influenced by its molecular structure and functional groups. The compound is likely stable under standard laboratory conditions but may be sensitive to strong acids or bases that could promote hydrolysis of the amide bond. The tertiary amine of the pyrrolidine ring could be susceptible to oxidation under certain conditions, and the methoxy group attached to the amide nitrogen represents another potential site of reactivity.
Reactivity Patterns
Given its structure, the compound might undergo various reactions including:
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Hydrolysis of the amide bond under acidic or basic conditions
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Nucleophilic substitution at the methoxy position
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Reactions at the pyrrolidine nitrogen such as alkylation or acylation
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Potential metabolic transformations in biological systems involving N-demethylation or oxidation
Applications and Research Significance
Mechanism of Action
The mechanism of action is hypothesized to involve modulation of neurotransmitter systems or enzyme inhibition, though specific details remain an active area of investigation. The compound's structure suggests potential interactions with biological receptors or enzymes that could be exploited for therapeutic purposes.
Comparison with Similar Compounds
Structural Analogues
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide belongs to a family of related compounds with similar structural features. One such analogue is N-methoxy-N-methyl-5-pyrrolidin-1-ylpentanamide, which differs in having a longer carbon chain between the amide group and the pyrrolidine ring . Another related compound is N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide, which contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring .
Research Status and Future Directions
Future Research Directions
Future research on this compound might focus on several promising areas:
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Detailed pharmacological profiling to elucidate its mechanism of action and potential therapeutic targets
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Structure-activity relationship studies to optimize biological activity
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Development of synthetic analogues with enhanced properties
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Investigation of potential applications in medicinal chemistry as a building block for more complex molecules
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Exploration of its utility as a reagent in organic synthesis
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